9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy-
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Overview
Description
9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring. This compound is particularly interesting due to its functional groups, which include a carboxaldehyde group and two methoxy groups at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- typically involves the formylation of carbazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the carbazole ring. The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 9H-Carbazole-3-carboxylic acid, 2,7-dimethoxy-.
Reduction: 9H-Carbazole-3-methanol, 2,7-dimethoxy-.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a DNA-binding ligand and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- involves its interaction with molecular targets such as DNA and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The methoxy groups can influence the compound’s electronic properties and its ability to interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carboxaldehyde: Similar structure but with an ethyl group instead of methoxy groups.
9-Methyl-9H-carbazole-2-carbaldehyde: Similar structure but with a methyl group and the formyl group at the 2-position.
9-Phenyl-9H-carbazole-3-carboxaldehyde: Similar structure but with a phenyl group instead of methoxy groups.
Uniqueness
9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- is unique due to the presence of two methoxy groups, which can significantly alter its chemical reactivity and physical properties compared to other carbazole derivatives. These methoxy groups can enhance solubility, influence electronic properties, and provide additional sites for chemical modification.
Properties
IUPAC Name |
2,7-dimethoxy-9H-carbazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-10-3-4-11-12-5-9(8-17)15(19-2)7-14(12)16-13(11)6-10/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAHTWWUVLYPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=C(C(=C3)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415727 |
Source
|
Record name | 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132160-50-0 |
Source
|
Record name | 9H-Carbazole-3-carboxaldehyde, 2,7-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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